2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C17H11Cl3N2OS It is a member of the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-aminothiazole in the presence of a base, followed by acylation with 2-chlorobenzoyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and bases like triethylamine or sodium hydride. The reactions are usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzyl and benzamide groups can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted thiazole derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide
- 2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide
- 4-chloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
Uniqueness
2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is unique due to the specific positioning of the chlorine atoms on the benzyl and benzamide groups. This structural arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS/c18-13-4-2-1-3-12(13)16(23)22-17-21-9-11(24-17)7-10-5-6-14(19)15(20)8-10/h1-6,8-9H,7H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTQNHXXWMEMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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